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Compound of Interest

Compound Name: Rhodamine DHPE

Cat. No.: B1148122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Rhodamine DHPE (N-

(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine,

triethylammonium salt) for optimal cell labeling. This fluorescent phospholipid analog is a

powerful tool for investigating membrane dynamics, lipid trafficking, and membrane fusion.

Introduction to Rhodamine DHPE
Rhodamine DHPE is a fluorescently labeled phospholipid that integrates into the lipid bilayers

of cell membranes.[1] Its rhodamine fluorophore exhibits a high quantum yield and

photostability, emitting a strong orange-red fluorescence, which makes it ideal for various

fluorescence microscopy techniques, including confocal microscopy and flow cytometry.[1]

The primary applications of Rhodamine DHPE include:

Live-cell imaging: To visualize and track cell membranes and membrane dynamics.[1]

Membrane Trafficking and Endocytosis: To monitor the internalization and transport of

membrane components.[1][2][3]

Membrane Fusion Assays: Often used as a fluorescence energy transfer (FRET) acceptor in

combination with a donor fluorophore like NBD-PE to study membrane fusion events.[1][2][3]

[4]
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Lipid Raft Studies: To investigate the organization and dynamics of lipid microdomains within

the cell membrane.

Quantitative Data Summary
The following table summarizes the key quantitative data for Rhodamine DHPE to aid in

experimental design.

Parameter Value Source(s)

Excitation Maximum (λex) ~560 nm [2]

Emission Maximum (λem) ~581 nm [2]

Molecular Weight ~1333.80 g/mol [2]

Recommended Concentration

for Live Cell Labeling

0.5 - 25 µM (empirical

optimization recommended)

Concentration for Liposome

Labeling

0.5 mM or 1:100 w/w ratio

(dye:lipid)

Solubility
Soluble in chloroform and

DMSO
[2]

Experimental Protocols
General Protocol for Live Cell Membrane Labeling
This protocol provides a general guideline for labeling the plasma membrane of live cultured

cells with Rhodamine DHPE. Optimal conditions, particularly concentration and incubation

time, should be determined empirically for each cell type.

Materials:

Rhodamine DHPE

Dimethyl sulfoxide (DMSO)

Serum-free cell culture medium
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Complete cell culture medium

Phosphate-buffered saline (PBS)

Cultured cells on coverslips or in imaging dishes

Procedure:

Prepare a Stock Solution: Dissolve Rhodamine DHPE in DMSO to prepare a stock solution

(e.g., 1 mM). Store the stock solution at -20°C, protected from light.

Prepare Working Solution: Dilute the Rhodamine DHPE stock solution in serum-free cell

culture medium to the desired final concentration (start with a range of 1-10 µM).

Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.

Labeling:

Remove the complete culture medium from the cells.

Wash the cells once with pre-warmed PBS.

Add the pre-warmed Rhodamine DHPE working solution to the cells.

Incubate for 10-30 minutes at 37°C. The optimal incubation time may vary depending on

the cell type.

Washing:

Remove the labeling solution.

Wash the cells two to three times with pre-warmed serum-free medium or PBS to remove

unincorporated dye.

Imaging: Image the labeled cells using a fluorescence microscope with appropriate filter sets

for rhodamine fluorescence (Excitation: ~560 nm, Emission: ~580 nm).

Protocol for FRET-Based Membrane Fusion Assay
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This protocol outlines a common application of Rhodamine DHPE as a FRET acceptor with

NBD-PE (a FRET donor) to monitor membrane fusion.

Materials:

Two populations of vesicles or cells:

Donor-labeled population (containing NBD-PE)

Acceptor-labeled population (containing Rhodamine DHPE)

Unlabeled "target" population

Fusion-inducing agent (e.g., polyethylene glycol (PEG), specific proteins)

Fluorometer or fluorescence microscope capable of FRET measurements

Procedure:

Prepare Labeled Populations: Label two separate populations of cells or liposomes, one with

NBD-PE and the other with Rhodamine DHPE, following a similar protocol as described in

3.1. A typical concentration is 1 mole percent of the total lipid.

Initiate Fusion: Mix the donor-labeled and acceptor-labeled populations with the unlabeled

target population. Induce fusion using the appropriate agent or condition.

FRET Measurement: Monitor the fluorescence intensity of both the donor (NBD, λem ~530

nm) and the acceptor (Rhodamine, λem ~581 nm) upon excitation at the donor's excitation

wavelength (λex ~460 nm).

Data Analysis: An increase in the acceptor's fluorescence and a simultaneous decrease in

the donor's fluorescence indicate membrane fusion and the proximity of the two fluorophores

within the fused membrane.

Visualizations
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Preparation

Labeling Analysis
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Caption: Workflow for labeling live cells with Rhodamine DHPE.
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Caption: Principle of FRET-based membrane fusion assay.

Important Considerations and Best Practices
Optimization is Key: The optimal concentration and incubation time for Rhodamine DHPE
labeling are highly dependent on the cell type and experimental conditions. It is crucial to

perform a titration experiment to determine the lowest effective concentration that provides a

strong signal with minimal background and cytotoxicity.

Cell Viability: While Rhodamine DHPE is generally well-tolerated by cells for short-term

imaging, high concentrations or prolonged exposure can potentially affect cell viability.[5][6] It

is recommended to perform a cell viability assay (e.g., using a live/dead stain) in parallel with

your labeling experiments, especially for long-term imaging.

Phototoxicity: Like all fluorophores, Rhodamine DHPE can induce phototoxicity upon

prolonged or high-intensity illumination. To minimize this, use the lowest possible laser power

and exposure time required to obtain a good signal-to-noise ratio.

Storage and Handling: Rhodamine DHPE is light-sensitive and should be stored protected

from light at -20°C.[2] Allow the vial to warm to room temperature before opening to prevent

condensation. Prepare fresh working solutions for each experiment.

Controls: Always include appropriate controls in your experiments, such as unlabeled cells to

assess autofluorescence and cells treated with the vehicle (DMSO) alone to control for any

effects of the solvent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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